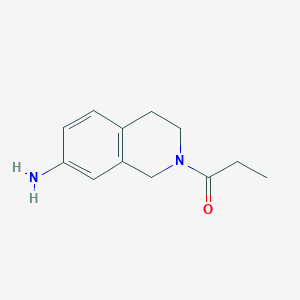

2-Propionyl-1,2,3,4-tetrahydroisoquinolin-7-amine

Overview

Description

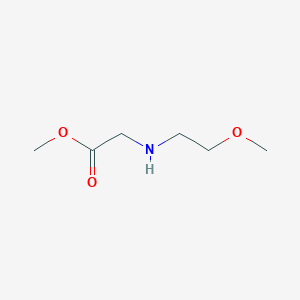

2-Propionyl-1,2,3,4-tetrahydroisoquinolin-7-amine is a chemical compound used for pharmaceutical testing . It’s a novel building block for research .

Synthesis Analysis

The synthesis of 2-Propionyl-1,2,3,4-tetrahydroisoquinolin-7-amine and its analogs involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 . This results in the generation of 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis

The molecular formula of 2-Propionyl-1,2,3,4-tetrahydroisoquinolin-7-amine is C12H16N2O . It’s a secondary amine with a tetrahydroisoquinoline (THIQ) nucleus .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Propionyl-1,2,3,4-tetrahydroisoquinolin-7-amine include its molecular weight, which is 204.27 .Scientific Research Applications

Enzyme Inhibitor Design

The structural motif of 2-Propionyl-1,2,3,4-tetrahydroisoquinolin-7-amine is central to the design of tailored enzyme inhibitors. These inhibitors can be optimized for increased bioavailability, selectivity, and potency, making them valuable in therapeutic applications .

Receptor Ligand Development

This compound serves as a potent receptor ligand. It’s involved in the synthesis of molecules that interact with specific receptors to modulate their activity, which is crucial for drug development targeting various diseases .

Analogs of Natural Products

Researchers utilize 2-Propionyl-1,2,3,4-tetrahydroisoquinolin-7-amine to create analogs of natural products. These analogs can have enhanced pharmacological properties or reduced side effects compared to their natural counterparts .

Synthesis of Heterocyclic Compounds

As a synthetic intermediate, this compound is used to produce biologically active heterocyclic compounds. These compounds are significant in the development of new medications with various therapeutic effects .

Conformationally Restricted Amino Acids

In therapeutic peptide design, 2-Propionyl-1,2,3,4-tetrahydroisoquinolin-7-amine acts as a conformationally restricted analog of phenylalanine. This restriction often results in peptides with improved pharmacokinetic properties .

Optimization of Existing Drugs

The compound has been used to optimize existing drugs, such as the transition from enalapril to the more potent angiotensin-converting enzyme inhibitor quinapril. This optimization process is vital for enhancing the efficacy of current treatments .

Pharmacological Research

Due to its wide range of pharmacological applications, 2-Propionyl-1,2,3,4-tetrahydroisoquinolin-7-amine is a subject of extensive pharmacological research. It helps in understanding disease mechanisms and developing novel therapeutic strategies .

Chemical Reference Standard

This compound is also used as a high-quality reference standard in pharmaceutical testing. It ensures the accuracy and reliability of analytical methods used in the development and quality control of pharmaceuticals .

properties

IUPAC Name |

1-(7-amino-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-2-12(15)14-6-5-9-3-4-11(13)7-10(9)8-14/h3-4,7H,2,5-6,8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRNRBYHFOXHYTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCC2=C(C1)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Propionyl-1,2,3,4-tetrahydroisoquinolin-7-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-6-ethyl-2-methylthieno[2,3-d]pyrimidine](/img/structure/B1414715.png)

![Methyl 2-{[2-(morpholin-4-yl)ethyl]amino}acetate](/img/structure/B1414717.png)

![{[4-(Difluoromethoxy)phenyl]methyl}(propan-2-yl)amine](/img/structure/B1414718.png)

![N-[(2,6-difluorophenyl)methyl]cyclopentanamine](/img/structure/B1414719.png)

![(Cyclopropylmethyl)({[2-(difluoromethoxy)phenyl]methyl})amine](/img/structure/B1414722.png)

![[(Pyridin-2-yl)methyl][(thiophen-3-yl)methyl]amine](/img/structure/B1414725.png)

amine](/img/structure/B1414733.png)